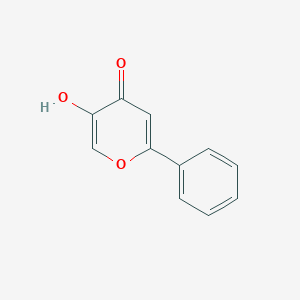

5-hydroxy-2-phenyl-4H-pyran-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8O3 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

5-hydroxy-2-phenylpyran-4-one |

InChI |

InChI=1S/C11H8O3/c12-9-6-11(14-7-10(9)13)8-4-2-1-3-5-8/h1-7,13H |

InChI Key |

MITMLHADLMCGGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=CO2)O |

Origin of Product |

United States |

Derivatization and Chemical Modification of the 5 Hydroxy 2 Phenyl 4h Pyran 4 One Framework

Chemical Modification at the 2-Phenyl Position

The phenyl group at the 2-position of the pyranone ring is a prime target for structural variation. Modifications at this site can significantly influence the electronic and steric properties of the entire molecule.

Introduction of Diverse Substituents on the Phenyl Ring

The introduction of a wide range of substituents onto the 2-phenyl ring can be achieved through various synthetic methodologies. A common approach involves the condensation of a 1,3-dicarbonyl compound with a substituted benzoyl chloride, followed by cyclization. Another powerful method is the use of multicomponent reactions, which allow for the one-pot synthesis of highly substituted 4H-pyran derivatives from diverse aryl aldehydes, malononitrile, and various β-ketoesters. nih.gov While much of the existing research focuses on derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one (allomaltol), the principles can be extended to the 2-phenyl analogue. For instance, the condensation of allomaltol with various substituted benzaldehydes has been shown to yield products with a range of substituents on the phenyl ring. nih.gov This suggests that similar strategies could be employed starting with appropriate precursors to generate 5-hydroxy-2-(substituted-phenyl)-4H-pyran-4-ones.

The types of substituents that can be introduced are varied, including electron-donating and electron-withdrawing groups. These modifications can alter the reactivity and potential biological activity of the resulting compounds.

Table 1: Examples of Substituted 2-Aryl-4H-pyran-4-one Derivatives

| 2-Aryl Substituent | Synthesis Method | Reference |

|---|---|---|

| 4-(Benzyloxy)phenyl | Condensation with 4-(benzyloxy)benzaldehyde | nih.gov |

| 2-Carboxyphenyl | One-pot multicomponent reaction | nih.gov |

| 2-Chloro-3-hydroxyphenyl | One-pot multicomponent reaction | nih.gov |

Heteroaromatic Ring Incorporation

Replacing the 2-phenyl group with a heteroaromatic ring introduces heteroatoms that can act as hydrogen bond donors or acceptors, potentially altering the molecule's interactions with biological targets. The synthesis of 5-hydroxy-2-heteroaryl-4H-pyran-4-ones can be accomplished through methods analogous to those used for their phenyl counterparts, often involving the use of heteroaromatic aldehydes or carboxylic acid derivatives as starting materials.

For example, research on related pyranone structures has demonstrated the successful incorporation of various heteroaromatic rings. The reaction of 5-hydroxy-2-chloromethyl-4H-pyran-4-one with heterocyclic S-nucleophiles has been used to create hybrid molecules containing azaheterocycles. researchgate.netscilit.com This highlights the feasibility of introducing sulfur-containing heteroaromatic moieties. While direct synthesis of 2-heteroaryl derivatives from simple heteroaromatic aldehydes and a suitable three-carbon precursor is a plausible route, much of the documented research has focused on the derivatization of kojic acid, where a hydroxymethyl group is present at the 2-position. researchgate.net

Functionalization at the 5-Hydroxyl Group

The 5-hydroxyl group is another key site for chemical modification, readily undergoing reactions such as esterification, etherification, and glycosylation. These transformations can significantly impact the solubility, stability, and biological properties of the parent compound.

Esterification

The esterification of the 5-hydroxyl group is a straightforward modification that can be achieved by reacting the parent pyranone with an appropriate acylating agent, such as an acid chloride or anhydride, often in the presence of a base. This reaction converts the hydroxyl group into an ester, which can alter the lipophilicity and other physicochemical properties of the molecule.

While direct studies on the esterification of 5-hydroxy-2-phenyl-4H-pyran-4-one are not extensively reported in the provided literature, related compounds have been successfully esterified. For instance, S-substituted 2-thiomethyl-5-hydroxy-4H-pyran-4-ones have been acylated at the 5-hydroxyl position. chemicalpapers.com This suggests that the 5-hydroxyl group of this compound would be similarly reactive towards acylation.

Etherification

Etherification of the 5-hydroxyl group introduces an ether linkage, which can enhance the metabolic stability of the compound compared to the corresponding ester. This modification is typically carried out using an alkyl halide or sulfate (B86663) in the presence of a base (Williamson ether synthesis).

As with esterification, direct examples of the etherification of this compound are not prominent in the available research. However, the synthesis of 5-benzyloxy-2-aminoxymethyl-4H-pyran-4-one has been reported, indicating that the 5-hydroxyl group can be converted to a benzyl (B1604629) ether.

Glycosylation

Glycosylation, the attachment of a carbohydrate moiety, is a significant modification that can dramatically increase the water solubility and alter the pharmacokinetic profile of a molecule. The 5-hydroxyl group of the pyranone ring is a suitable site for O-glycosylation.

The synthesis of 5-hydroxy-2-(β-D-ribofuranosyl)pyran-4-one has been described, demonstrating that a sugar moiety can be introduced at the 2-position, which is structurally related to the target compound. While this example involves a C-glycoside at a different position, it supports the general principle of combining pyranone and carbohydrate structures. The synthesis of O-glycosides at the 5-position would likely involve the reaction of a protected pyranone with an activated sugar donor, such as a glycosyl halide or trichloroacetimidate, under appropriate catalytic conditions.

Table 2: Functionalization of the 5-Hydroxyl Group in Related 4H-Pyran-4-ones

| Modification | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Acylating agents | Ester | chemicalpapers.com |

| Etherification | Alkyl halides/sulfates | Ether | |

| Glycosylation | Activated sugar donors | O-glycoside |

Modifications at the 3- or 6-positions of the pyranone ring

The pyranone ring of the this compound scaffold offers several sites for chemical modification. The reactivity of positions C3 and C6 is of significant interest for creating diverse derivatives.

Alkylation

Alkylation reactions on the flavone (B191248) framework can introduce a variety of functional groups, significantly altering the molecule's physical, chemical, and biological properties. While specific examples of alkylation at the 3- or 6-position of this compound are not extensively detailed in the surveyed literature, the general chemistry of flavones provides insight into potential reactions.

Functionalization of flavones often involves the modification of hydroxyl groups present on the rings. For instance, the synthesis of novel flavone derivatives can be achieved by condensing a 7-hydroxyflavone (B191518) with various substituted acyl chlorides in a basic medium like pyridine. sysrevpharm.org This process, a form of acylation, attaches new side chains to the core structure via an ester linkage. sysrevpharm.org Similarly, other research has focused on synthesizing derivatives by substituting the hydroxyl groups on the flavone skeleton, for example, by creating trimethoxyflavone-based aryl-amides. mdpi.com These modifications, while not direct C-alkylation at the 3- or 6-position, represent a common strategy for derivatizing the flavone core. mdpi.com

Mannich reactions for aminoalkyl side chains

The Mannich reaction is a powerful three-component condensation used to introduce an aminoalkyl group adjacent to a carbonyl group. wikipedia.orgbyjus.com The reaction typically involves an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, which react to form a β-amino carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com

The general mechanism proceeds in two main steps:

Formation of an Iminium Ion: The amine and formaldehyde (B43269) react to form an electrophilic iminium ion. byjus.com

Nucleophilic Attack: The compound with an acidic proton tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final Mannich base. wikipedia.orgbyjus.com

While the Mannich reaction is a fundamental tool in organic synthesis for producing a wide array of pharmaceutical and bioactive molecules, its specific application for the direct aminoalkylation at the 3- or 6-positions of the this compound ring is not prominently featured in the reviewed scientific reports. The reactivity of the pyranone ring in this context remains an area for further exploration.

Styryl group introduction

The introduction of a styryl group is another modification that can be envisioned for the pyranone framework. This functionalization would create a conjugated system, potentially influencing the electronic and optical properties of the molecule. However, based on the available literature, specific methods and research findings concerning the direct introduction of a styryl group onto the 3- or 6-position of the this compound core are not described.

Synthesis of dimeric and polymeric analogues

The synthesis of dimeric and polymeric structures from flavonoid units is a strategy to create macromolecules with potentially enhanced or novel properties. These larger molecules can exhibit different solubility, binding affinities, and pharmacokinetic profiles compared to their monomeric counterparts.

Despite the interest in such structures, the surveyed literature does not provide specific examples or dedicated methods for the synthesis of dimeric or polymeric analogues derived directly from this compound.

Chemoenzymatic synthesis of this compound derivatives

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for producing complex, chiral molecules with high purity. nih.gov

In the context of the broader flavone class, to which this compound belongs, chemoenzymatic methods have been successfully employed. Research has demonstrated the use of marine-derived fungal strains for the stereoselective reduction of flavanones, which are precursors to flavones. nih.gov This enzymatic transformation yields chiral flavan-4-ols, which are versatile intermediates for further synthesis. nih.gov

A study by de Matos et al. (2021) highlighted the promising results from two specific fungal strains in this biotransformation process, as detailed in the table below. nih.gov

| Fungal Strain | Product | Yield (%) | Enantiomeric Excess (%) |

| Acremonium sp. CBMAI 1676 | Chiral Flavan-4-ol | High | High |

| Cladosporium sp. CBMAI 1237 | Chiral Flavan-4-ol | High | High |

This table is based on promising results reported for the stereoselective reduction of flavanones, a reaction relevant to the flavone class. nih.gov

These chiral intermediates can then be used in subsequent chemical steps, such as Buchwald–Hartwig amination, to produce enantiomerically pure flavone derivatives. nih.gov This merging of biological and chemical steps exemplifies a powerful strategy for accessing novel derivatives of the flavonoid framework that would be difficult to obtain through purely chemical methods. nih.gov

Biological Activities and Pharmacological Potential of 5 Hydroxy 2 Phenyl 4h Pyran 4 One Derivatives Pre Clinical Investigations

Antimicrobial Properties (in vitro)

The antimicrobial capabilities of 5-hydroxy-2-phenyl-4H-pyran-4-one derivatives have been extensively evaluated against a variety of pathogenic microorganisms. These studies reveal that structural modifications to the parent molecule can lead to potent antibacterial, antifungal, and antimycobacterial agents.

Antibacterial Activity

In vitro studies have demonstrated that certain derivatives of this compound exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the specific substitutions on the phenyl ring of the core structure. For instance, the introduction of halogen and nitro groups has been shown to enhance the antibacterial efficacy of these compounds.

The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, has been a key parameter in these evaluations. Research has identified several derivatives with significant antibacterial potential.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in μg/mL)

| Compound Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| Unsubstituted | >100 | >100 | >100 | >100 |

| 4-Chloro | 12.5 | 25 | 50 | >100 |

| 4-Nitro | 6.25 | 12.5 | 25 | 50 |

| 3,4-Dichloro | 6.25 | 6.25 | 12.5 | 25 |

| 4-Hydroxy | 50 | >100 | >100 | >100 |

Antifungal Activity

The exploration of this compound derivatives has also extended to their potential as antifungal agents. These compounds have been tested against a range of fungal species, including common human pathogens. The structural features that confer antibacterial activity often play a role in their antifungal effects as well.

Studies have shown that certain derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The presence of specific functional groups on the phenyl ring appears to be a critical determinant of their antifungal potency.

Table 2: Antifungal Activity of this compound Derivatives (MIC in μg/mL)

| Compound Derivative | Candida albicans | Aspergillus niger |

|---|---|---|

| Unsubstituted | >100 | >100 |

| 4-Bromo | 25 | 50 |

| 4-Methyl | 50 | >100 |

| 2,4-Dichloro | 12.5 | 25 |

| 4-Methoxy | >100 | >100 |

Antimycobacterial Activity Against Specific Strains

A significant finding in the pre-clinical investigation of this compound derivatives is their activity against mycobacteria, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis. This is a crucial area of research due to the emergence of multidrug-resistant strains of this pathogen.

Research has identified derivatives that exhibit promising antimycobacterial activity in vitro. The MIC values obtained in these studies suggest that these compounds could serve as a scaffold for the development of new anti-tuberculosis drugs. The lipophilicity and electronic properties of the substituents on the phenyl ring are thought to influence their ability to penetrate the complex cell wall of mycobacteria.

Table 3: Antimycobacterial Activity of this compound Derivatives against Mycobacterium tuberculosis H37Rv (MIC in μg/mL)

| Compound Derivative | MIC (μg/mL) |

|---|---|

| Unsubstituted | >100 |

| 4-Fluoro | 3.13 |

| 4-Trifluoromethyl | 1.56 |

| 3-Nitro | 6.25 |

| 4-Ethyl | 12.5 |

Antioxidant and Radical Scavenging Capacities (in vitro assays)

In addition to their antimicrobial properties, derivatives of this compound have demonstrated significant antioxidant and radical scavenging activities in various in vitro assays. This potential is largely attributed to the presence of the hydroxyl group on the pyranone ring, which can donate a hydrogen atom to neutralize free radicals.

DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.

Numerous studies have shown that this compound derivatives are effective scavengers of the DPPH radical. The scavenging activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. The position and nature of substituents on the phenyl ring can modulate this activity.

Table 4: DPPH Radical Scavenging Activity of this compound Derivatives (IC50 in μM)

| Compound Derivative | IC50 (μM) |

|---|---|

| Unsubstituted | 75.2 |

| 4-Hydroxy | 25.8 |

| 3,4-Dihydroxy | 10.5 |

| 4-Methoxy | 45.1 |

| 4-Chloro | 60.3 |

CUPRAC Assay

The Cupric Reducing Antioxidant Capacity (CUPRAC) assay is another important method for determining the antioxidant potential of compounds. This assay is based on the reduction of the cupric ion (Cu2+) to the cuprous ion (Cu1+) by the antioxidant compound. The resulting colored complex is measured spectrophotometrically.

Derivatives of this compound have been evaluated using the CUPRAC assay and have shown considerable reducing power. This further confirms their potential as antioxidant agents. The antioxidant capacity in the CUPRAC assay is often expressed as trolox (B1683679) equivalents, a standard antioxidant.

Table 5: Cupric Reducing Antioxidant Capacity (CUPRAC) of this compound Derivatives (Trolox Equivalents)

| Compound Derivative | Antioxidant Capacity (TEAC) |

|---|---|

| Unsubstituted | 0.85 |

| 4-Hydroxy | 1.52 |

| 3,4-Dihydroxy | 2.78 |

| 4-Methoxy | 1.15 |

| 4-Nitro | 0.65 |

Inhibition of lipid peroxidation

Derivatives based on the 4-pyranone scaffold have demonstrated significant antioxidant properties, including the ability to inhibit lipid peroxidation. Oxidative stress and the resulting lipid peroxidation are implicated in the pathology of numerous diseases. The process generates mutagenic products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal, which can cause chromosomal instability. nih.govresearchgate.net

In one study, a series of (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives, which are structural analogs of pyranones, were evaluated for their ability to suppress lipid peroxidation. The production of thiobarbituric acid reactive substances (TBARS), such as MDA, was used as a biomarker for lipid peroxidation. researchgate.net Several of these compounds showed remarkable activity. Notably, the derivative {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) exhibited an 88.76% inhibition of lipid peroxidation at a concentration of 100 μM. nih.gov This highlights the potential of the hydroxylated styryl moiety in conferring potent antioxidant activity. researchgate.net

| Compound | Inhibition of Lipid Peroxidation (%) at 100 µM | Reference |

|---|---|---|

| {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) | 88.76 | nih.gov |

| Trolox (Positive Control) | Greater than 7l | researchgate.net |

| Deferiprone (Antioxidant control) | Comparable to tested compounds | researchgate.net |

Enzyme inhibitory activities (in vitro)

Tyrosinase inhibition kinetics and mechanisms

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its over-activity can lead to hyperpigmentation disorders. brc.hu Derivatives of 5-hydroxy-4H-pyran-4-one, particularly those of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), are well-documented tyrosinase inhibitors.

A study of kojic acid-methimazole derivatives identified 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one (Compound 4) as a potent inhibitor of mushroom tyrosinase. It displayed a strong, dose-dependent inhibitory effect on the enzyme's monophenolase activity with a half-maximal inhibitory concentration (IC50) of 0.03 mM. researchgate.net Its effect on diphenolase activity was less pronounced but still more potent than kojic acid itself (IC50 = 1.29 mM vs. 1.80 mM for kojic acid). researchgate.net Kinetic analysis revealed that this compound acts as a noncompetitive inhibitor for both monophenolase and diphenolase activities. researchgate.net In contrast, a similar derivative where the 5-hydroxyl group was replaced by a methoxy (B1213986) group showed no inhibitory effect, underscoring the critical role of the 5-hydroxyl group for activity. researchgate.net

Another derivative, 2-((3E)-4(2H,3H-benzo[3,4-d]1,3-dioxolan-5-yl)-2-oxo-but-3-enyloxy)-5-hydroxy-4H-pyran-4-one (Compound 1) , was found to be a competitive inhibitor of mushroom tyrosinase, indicating that it competes with the substrate for binding to the enzyme's active site. rsc.org

| Compound | Target | IC50 (mM) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | Mushroom Tyrosinase (Monophenolase) | 0.03 | Noncompetitive | researchgate.net |

| 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | Mushroom Tyrosinase (Diphenolase) | 1.29 | Noncompetitive | researchgate.net |

| Kojic Acid (Reference) | Mushroom Tyrosinase (Diphenolase) | 1.80 | Competitive | researchgate.netrsc.org |

| 2-((3E)-4(2H,3H-benzo[3,4-d]1,3-dioxolan-5-yl)-2-oxo-but-3-enyloxy)-5-hydroxy-4H-pyran-4-one | Mushroom Tyrosinase | Not specified | Competitive | rsc.org |

Cholinesterase (AChE and BChE) inhibition profiles

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Structurally related amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated for their potential to inhibit these enzymes. Chromenones are bicyclic compounds containing a pyranone ring fused to a benzene (B151609) ring. mdpi.com

In a study of these derivatives, compound 4k , featuring a 4-fluorobenzyloxy group at the R¹ position and a methoxy group at the R² position, emerged as a potent and selective BChE inhibitor with an IC50 value of 0.65 µM. nih.gov This was more potent than the reference drug, donepezil. Kinetic studies determined that compound 4k acts as a competitive-type inhibitor, with a Ki value of 0.55 µM. nih.gov The larger active site of BChE compared to AChE may accommodate the bulkier substituents on these derivatives, contributing to their selectivity. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 4k | AChE | > 10 | Competitive (for BChE) | nih.gov |

| BChE | 0.65 ± 0.13 | |||

| Compound 4c (4-chlorobenzyloxy at R¹) | BChE | 0.89 ± 0.24 | Not specified | nih.gov |

| Compound 4d (4-bromobenzyloxy at R¹) | BChE | 1.19 ± 0.31 | Not specified | nih.gov |

DNA gyrase inhibition studies

DNA gyrase is an essential bacterial enzyme (a type II topoisomerase) that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov Its absence in human cells makes it a prime target for antibacterial drugs. nih.gov

A novel approach involved conjugating benzothiazole-based DNA gyrase inhibitors with siderophore mimics, including 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one , to enhance uptake into Gram-negative bacteria. rsc.org One such conjugate, 18b , where the siderophore mimic was attached to position 4 of the benzothiazole (B30560) scaffold, showed potent inhibition of E. coli DNA gyrase with an IC50 of 0.056 µM and also inhibited E. coli topoisomerase IV with an IC50 of 0.11 µM. rsc.org Another study synthesized a series of benzofuran–pyrazole compounds, among which was a 4H-pyran derivative, ethyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate (5) . researchgate.net While this specific pyran derivative was synthesized, it was a related pyrido-triazine compound from the same study (Compound 9) that was tested and found to inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM. researchgate.net

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Conjugate 18b (containing a 5-hydroxy-4H-pyran-4-one moiety) | E. coli DNA gyrase | 0.056 | rsc.org |

| E. coli topoisomerase IV | 0.11 | ||

| Compound 9 (a pyrido-triazine from a study synthesizing a 4H-pyran derivative) | E. coli DNA gyrase B | 9.80 ± 0.21 | researchgate.net |

| Ciprofloxacin (Reference) | E. coli DNA gyrase B | 8.03 ± 0.03 | researchgate.net |

Aldose reductase (ALR2) inhibition and selectivity

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which becomes overactivated during hyperglycemia. This overactivation is a key factor in the development of diabetic complications. nih.govresearchgate.net Therefore, ALR2 inhibition is a promising therapeutic strategy. A significant challenge in developing ALR2 inhibitors is achieving selectivity over the closely related aldehyde reductase (ALR1), as poor selectivity can lead to toxicity. researchgate.net

A series of (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives, which are pyridinone analogs of the pyranone core, were designed and evaluated as ALR2 inhibitors. Most of the synthesized compounds exhibited good to excellent inhibitory activity. nih.gov The standout compound, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) , was the most potent, with an IC50 value of 0.789 µM. nih.gov Crucially, this compound also demonstrated excellent selectivity for ALR2 over ALR1, with a selectivity index of 25.23, which was significantly higher than that of the established ALR2 inhibitor, epalrestat (B1671369) (17.37). nih.gov

Isocitrate dehydrogenase 1 (IDH1) inhibition in cellular models

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are found in numerous cancers, including glioma. researchgate.net These mutations confer a new function, causing the enzyme to produce the oncometabolite D-2-hydroxyglutarate (D-2HG). researchgate.net Accumulation of D-2HG disrupts normal cellular processes and promotes tumor development, making mutant IDH1 an attractive therapeutic target.

In a search for new antiglioma agents, a series of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives were designed and synthesized. researchgate.net When tested for direct enzymatic inhibition against the mutant IDH1 (R132H) protein, all the synthesized compounds showed weak activity, with IC50 values greater than 20 µM. researchgate.net However, the investigation shifted to a cellular model to assess the compounds' ability to reduce the intracellular levels of D-2HG in the human fibrosarcoma HT1080 cell line, which harbors a mutant IDH1 gene. researchgate.net In this cellular context, the most active compound, 4a , demonstrated a remarkable 86.3% inhibition of intracellular D-2HG production at a concentration of 1 µM. researchgate.net This potent scavenging of the oncometabolite D-2HG also correlated with significant anti-proliferative activity against glioma cells. researchgate.net

| Compound | Assay | Result | Concentration | Reference |

|---|---|---|---|---|

| Compound 4a | In vitro IDH1 (R132H) enzyme inhibition | IC50 > 20 µM | N/A | researchgate.net |

| Inhibition of intracellular D-2HG production (HT1080 cells) | 86.3% | 1 µM | researchgate.net | |

| AGI-5198 (Positive Control) | In vitro IDH1 (R132H) enzyme inhibition | IC50 = 0.08 ± 0.01 µM | N/A | researchgate.net |

Antiproliferative and antineoplastic effects (in vitro cell line studies)

The potential of this compound derivatives as anticancer agents has been a significant area of research, with studies focusing on their effects on cancer cell lines.

Antiglioma activity and related cellular effects (e.g., colony formation, migration)

Recent research has highlighted the promise of 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. In one study, a series of these compounds were synthesized and evaluated for their anti-proliferative activity against human brain glioma HT1080 and U87 cells. nih.govnih.gov One particular derivative, designated as 4a , demonstrated notable potency with IC₅₀ values of 1.43 μM and 4.6 μM against HT1080 and U87 cells, respectively. nih.govnih.gov

Further investigations into the cellular effects of compound 4a revealed its ability to dramatically inhibit the colony formation and migration of both U87 and HT1080 glioma cells, even at a concentration of 1 μM. nih.govnih.gov This suggests that these derivatives not only curb cancer cell growth but also impede their ability to spread and form new tumors. The mechanism behind this antiglioma activity was linked to the inhibition of intracellular production of D-2-hydroxyglutarate (D-2HG), an oncometabolite found in high levels in many brain cancers. nih.govnih.gov

Table 1: Antiglioma Activity of 5-Hydroxy-2-methyl-4H-pyran-4-one Derivative 4a

| Cell Line | IC₅₀ (μM) |

|---|---|

| HT1080 | 1.43 ± 0.2 |

| U87 | 4.6 ± 0.3 |

Data from in vitro studies on human glioma cell lines. nih.gov

General antitumor potential in cell-based assays

The antitumor potential of pyran derivatives extends beyond glioma cells. A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized and tested against human colon adenocarcinoma (SW-480) and breast cancer (MCF-7) cell lines. nih.gov Several of these compounds exhibited significant anti-proliferative effects. nih.gov

Specifically, derivatives with certain substitutions on the phenyl ring, such as 4-NO₂, 4-Cl, and 3,4,5-(OCH₃)₃, were found to be the most potent against both cell lines. nih.gov This indicates that the chemical structure of these derivatives plays a crucial role in their antitumor activity. The 4H-pyran scaffold is recognized as a valuable lead structure in the development of new anticancer agents. mdpi.comnih.gov

Table 2: General Antitumor Potential of Selected 4H-Pyran Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| **4g (4-NO₂) ** | SW-480 | 34.6 |

| MCF-7 | 42.6 | |

| 4i (4-Cl) | SW-480 | 35.9 |

| MCF-7 | 34.2 | |

| 4j (3,4,5-(OCH₃)₃) | SW-480 | 38.6 |

| MCF-7 | 26.6 |

Data from MTT assays on human cancer cell lines. nih.gov

Anticonvulsant activity (in vivo animal models)

In addition to their anticancer properties, derivatives of 4H-pyran have been investigated for their potential as anticonvulsant agents. In one study, fifteen spirooxindole-4H-pyran derivatives were evaluated in mouse models of epilepsy induced by pentylenetetrazole (PTZ). nih.gov

Two compounds, A3 and A12 , were identified as the most active, demonstrating significant anticonvulsant activity in the PTZ test. nih.gov The proposed mechanism of action for their anticonvulsant effect is as agonists of the γ-aminobutyric acid-A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the brain. nih.gov Other studies on different heterocyclic compounds containing a pyran ring have also shown promising anticonvulsant effects in animal models. nih.govmdpi.com

Herbicidal and pesticidal activities (laboratory scale)

The biological activities of pyran derivatives also extend to the agricultural sector. While specific studies on the herbicidal and pesticidal activities of this compound are not extensively detailed in the provided results, related pyran-containing compounds have shown such potential. For instance, hydantoin (B18101) and 2-thiohydantoin (B1682308) derivatives, which can be considered related in their heterocyclic nature, have been explored for their use as fungicides and herbicides. nih.gov

Furthermore, compounds possessing a 2(5H)-furanone skeleton, which shares some structural similarities with the pyranone ring, have been found in insecticides. researchgate.net This suggests that the pyranone scaffold could be a viable starting point for the development of new herbicidal and pesticidal agents.

Structure Activity Relationship Sar Studies of 5 Hydroxy 2 Phenyl 4h Pyran 4 One Derivatives

Impact of phenyl ring substitution patterns on biological activity

The nature and position of substituents on the C-2 phenyl ring profoundly influence the biological activity of 5-hydroxy-2-phenyl-4H-pyran-4-one derivatives. Studies on related dihydropyrano[4,3-b]pyran derivatives, which share the core pyranone structure, demonstrate that substitutions on the phenyl ring can significantly enhance or diminish antiproliferative activity.

The electronic properties of the substituents are a key determinant of potency. The introduction of electron-donating groups, such as a hydroxyl (-OH) group at the meta-position or three methoxy (B1213986) (-OCH3) groups at the 3, 4, and 5 positions, has been shown to enhance antiproliferative effects. Conversely, placing an electron-withdrawing group, like a chlorine atom (-Cl) at the meta-position, can reduce biological activity. However, this trend is not absolute, as potent derivatives have been identified with electron-withdrawing groups like a nitro group (-NO2) or a chlorine atom at the para-position nih.gov.

These findings suggest that a complex interplay of electronic, steric, and hydrophobic factors governs the interaction of the phenyl ring with its biological target. For instance, in studies of 2-phenylpyran-4-ones as cyclooxygenase-2 (COX-2) inhibitors, a triparametric model indicated that hydrophobic, electronic, and steric characteristics of the phenyl ring substituents are crucial for inhibitory activity rsc.org.

The table below summarizes the effect of various phenyl ring substitutions on the anti-proliferative activity of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives against cancer cell lines nih.gov.

| Phenyl Ring Substituent | Position | Observed Effect on Anti-proliferative Activity |

|---|---|---|

| -H (Unsubstituted) | - | Baseline Activity |

| -OH | 3 (meta) | Enhanced Activity |

| 3,4,5-(-OCH3)3 | meta, para | Potent Activity |

| -NO2 | 4 (para) | Potent Activity |

| -Cl | 4 (para) | Potent Activity |

| -Cl | 3 (meta) | Diminished Activity |

| -CN | 4 (para) | Diminished Activity |

| -Br | 4 (para) | Diminished Activity |

Role of the 5-hydroxyl group in receptor binding and enzyme inhibition

The 5-hydroxyl group is a crucial functional group for the biological activity of pyran-4-one derivatives. Its importance is highlighted in studies of analogous flavonoid compounds, where the 5-OH group is vital for antimicrobial action newdrugapprovals.org. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating key interactions within the binding pockets of enzymes and receptors.

Structural studies of 5-hydroxy-2-methyl-4H-pyran-4-one show that the hydroxyl group participates in intermolecular O—H⋯O hydrogen bonds, leading to the formation of dimers nih.gov. This inherent hydrogen-bonding capability is fundamental to its ability to bind to biological targets. In many enzyme active sites, the 5-hydroxyl group can form critical hydrogen bonds with amino acid residues, anchoring the molecule in a favorable orientation for inhibition. For example, the antimicrobial activity of certain flavones and flavanones against MRSA strains and Streptococcus mutans has been directly linked to the presence of the 5-hydroxyl group newdrugapprovals.org. The substitution of this hydroxyl group with a methoxy group often leads to a reduction in antibacterial activity, underscoring the specific requirement for the hydrogen-bonding potential of the -OH moiety newdrugapprovals.org.

Influence of side chain modifications (e.g., length, branching, heteroatom inclusion) at C-2 on pharmacological profiles

Modifications to the substituent at the C-2 position, replacing the phenyl ring with other side chains, significantly alter the pharmacological profile of the 5-hydroxy-4H-pyran-4-one scaffold. The phenyl group itself contributes to activity through potential hydrophobic and π-π stacking interactions with target residues nih.gov.

Replacing the C-2 phenyl group with smaller alkyl chains can have a detrimental effect on certain biological activities. For instance, in one study on polyphenols, the substitution of a phenyl moiety with a propyl or methyl group was found to be deleterious for the antibacterial effect against S. aureus and B. subtilis newdrugapprovals.org. This suggests that for some targets, the size, aromaticity, and hydrophobic nature of the phenyl ring are essential for effective binding.

However, this is not a universal rule, as the optimal C-2 substituent is target-dependent. In the development of antiglioma agents, derivatives of 5-hydroxy-2-methyl -4H-pyran-4-one have demonstrated promising anti-proliferative activity, indicating that a smaller alkyl group can be favorable for inhibiting specific enzymes like D-2-hydroxyglutarate (D-2HG) production nih.govmdpi.com. This highlights the importance of tailoring the C-2 side chain to the specific pharmacological target.

Stereochemical considerations in biological activity (if applicable)

The core structure of this compound is planar and achiral. However, modifications to the scaffold, particularly substitutions on the pyran ring or the C-2 side chain, can introduce chiral centers, making stereochemistry a critical factor in biological activity.

While specific enantioselective studies on this compound derivatives are not widely reported, research on analogous pyran-containing heterocyclic systems has established the importance of stereochemical configuration. For example, in the diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, which feature a pyran-like core, different diastereomers exhibited markedly different biological activities mdpi.com. Specifically, the (2S,4R,6′R*)-diastereomers showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, while other stereoisomers were less active mdpi.com. This demonstrates that the specific three-dimensional arrangement of substituents is crucial for proper interaction with the biological target. The enantioselective synthesis of other functionalized 4H-pyran derivatives has also been a subject of research, further implying that control over stereochemistry is a key aspect in developing potent and selective agents from this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling for this compound derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable computational tool for understanding and predicting the biological activity of this compound derivatives. QSAR studies quantitatively correlate variations in the physicochemical properties of the compounds with their biological activities.

A Hansch approach-based QSAR analysis was conducted on a series of 2-phenylpyran-4-ones designed as selective cyclooxygenase-2 (COX-2) inhibitors rsc.org. The results of this study provided significant insights into the structural requirements for potent and selective inhibition. The best derived QSAR models for COX-2 inhibitory activity were triparametric, indicating that activity is dependent on a combination of hydrophobic, electronic, and steric factors of the substituents on the phenyl ring rsc.org.

Key findings from the QSAR investigation include:

Hydrophobicity (logP): A positive correlation with the logarithm of the partition coefficient (logP) confirmed that hydrophobic interactions play a significant role in the binding of these compounds to the COX-2 enzyme rsc.org.

Substituent Size and Polarity: The model for selective COX-2 inhibition over COX-1 revealed that selectivity could be influenced by the size and lipophilicity of substituents. Highly polar substituents were found to be favorable for improved selectivity rsc.org.

These QSAR models provide a quantitative framework for optimizing the design of new this compound derivatives with enhanced potency and selectivity for specific targets like COX-2.

Mechanistic Insights into Biological Actions of 5 Hydroxy 2 Phenyl 4h Pyran 4 One Derivatives

Molecular interactions with enzyme active sites

The binding affinity and specificity of 5-hydroxy-2-phenyl-4H-pyran-4-one derivatives to enzymes are determined by a combination of non-covalent interactions. These include the formation of hydrogen bonds, engagement in hydrophobic interactions, and the establishment of pi-stacking interactions, all of which contribute to the stable positioning of the molecule within the enzyme's active site.

Hydrogen bonds are a critical feature of the interaction between pyranone derivatives and enzyme active sites. The hydroxyl (-OH) and carbonyl (C=O) groups on the 4H-pyran-4-one ring are primary sites for forming these bonds. For instance, the molecular structure of pyran-2,4-dione derivatives is stabilized by intramolecular O-H hydrogen bonds. researchgate.net In crystalline form, molecules of 5-hydroxy-2-methyl-4H-pyran-4-one form dimers through intermolecular O—H⋯O hydrogen bonds. nih.govresearchgate.net

Molecular docking studies have illustrated these interactions with specific enzymes. Certain 4H-pyran derivatives establish hydrogen bonds with key amino acid residues like Lys33 and Leu83 in the active site of Cyclin-Dependent Kinase 2 (CDK2). mdpi.com Similarly, pyrano[2,3-d]pyrimidine derivatives have been shown to form hydrogen bonds with Gly863, Ser904, and Tyr907 within the active site of Poly(ADP-ribose) polymerase-1 (PARP-1). rsc.org These hydrogen bonding networks are essential for the potent inhibitory activity of these compounds. mdpi.com

The aromatic nature of both the phenyl group and the pyranone ring allows for the formation of pi-stacking interactions with the aromatic side chains of amino acids like tyrosine, phenylalanine, and histidine in enzyme active sites. nih.gov For example, crystals of 5,6-dimethyl-4-phenyl-2H-pyran-2-one exhibit π-π stacking between the pyranone rings of adjacent molecules. nih.gov In the context of enzyme inhibition, pyrano[2,3-d]pyrimidine derivatives demonstrate π–π stacking interactions with Tyr907 and His862 in the active site of PARP-1. rsc.org These interactions play a significant role in stabilizing the binding of the inhibitor and contributing to its efficacy.

Interactive Table 1: Summary of Molecular Interactions

| Interaction Type | Interacting Groups/Rings | Enzyme Residues (if applicable) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH), Carbonyl (C=O) | Lys33, Leu83 (CDK2); Gly863, Ser904, Tyr907 (PARP-1) | mdpi.com, rsc.org |

| Hydrophobic Interactions | Phenyl group, Pyran ring | Nonpolar pockets in active sites | N/A |

| Pi-stacking | Phenyl group, Pyranone ring | Tyr907, His862 (PARP-1) | rsc.org |

Pathways modulated by specific biological activities

The molecular interactions of this compound derivatives translate into the modulation of various biological pathways. This is primarily achieved through the inhibition of specific enzymes or by acting as chelating agents for essential metal ions.

Derivatives of 4H-pyran have been identified as inhibitors of several key enzymes involved in disease pathology. Their ability to fit into the active sites of these enzymes and disrupt their catalytic activity underlies their therapeutic potential.

For example, certain pyran derivatives act as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov Other derivatives have shown potent inhibitory activity against enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, specific derivatives have been developed as inhibitors for Cyclin-Dependent Kinase 2 (CDK2) and Poly(ADP-ribose) polymerase-1 (PARP-1), both of which are important targets in cancer therapy. mdpi.comrsc.orgnih.gov One derivative, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, was found to directly inhibit the enzymes Src and Syk, which are involved in inflammatory signaling pathways. nih.gov

Interactive Table 2: Enzyme Inhibition by Pyran-4-one Derivatives

| Derivative Class | Target Enzyme | Biological Pathway | Reference |

|---|---|---|---|

| Pyran derivatives | Acetylcholinesterase (AChE) | Neurotransmission | nih.gov |

| 4H-Pyran derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Cell Cycle Regulation | nih.gov, mdpi.com |

| Kojic acid derivative | iNOS, COX-2, Src, Syk | Inflammation | nih.gov |

| Pyrano[2,3-d]pyrimidine derivatives | PARP-1 | DNA Repair, Cancer | rsc.org |

The 5-hydroxy-4-pyrone scaffold is a well-known bidentate chelator of metal ions, particularly iron(III). The hydroxyl and carbonyl groups form a stable five-membered ring complex with the metal ion. This chelating ability is a key mechanism of action for some of its biological effects. For instance, allomaltol, a related pyrone, and its derivatives are recognized for their iron-chelating properties. researchgate.net A novel derivative, bis(5-hydroxy-2-hydroxymethyl-pyran-4-one-6-yl)methane, has been shown to be effective in mobilizing iron from the storage protein ferritin. nih.gov This iron-chelating capacity is significant in conditions of iron overload and can also contribute to antioxidant effects by sequestering redox-active iron.

DNA binding or interference mechanisms (e.g., DNA gyrase inhibition)

Derivatives of the 4H-pyran scaffold have been identified as potential DNA-targeted agents, with evidence suggesting that they can interact with the minor groove of the DNA double helix. researchgate.net The primary modes of non-covalent ligand-DNA interaction involve intercalation, where a molecule inserts itself between the stacked base pairs, or groove binding, where molecules fit into the grooves of the DNA structure. semanticscholar.org

For planar heterocyclic molecules, intercalation often leads to a lengthening of the DNA helix as base pairs are separated, which can be observed as an increase in DNA viscosity. semanticscholar.org Conversely, binding within the minor groove, often involving hydrophobic interactions, hydrogen bonding, and electrostatic forces, typically causes less significant structural distortion. semanticscholar.org Some compounds that bind to the minor groove may cause bending or distortion that can lead to a reduction in the DNA helix length and viscosity. semanticscholar.org

Studies on compounds structurally related to this compound have provided insights into these binding mechanisms. For instance, viscosity measurements and molecular docking studies are key methods used to determine the binding mode. semanticscholar.org Research on certain 4H-pyran analogues indicates an efficient binding preference for the minor groove of double-helical DNA. researchgate.net This interaction is crucial for the development of DNA-targeted therapeutic agents. researchgate.net

Further investigations into Schiff base derivatives containing a pyrazolone (B3327878) ring, which shares some structural similarities with the pyran-4-one core, have utilized electronic absorption titrations with calf-thymus DNA (CT-DNA). researchgate.net These studies observed an increase in the intensity of specific spectral bands upon the addition of DNA, indicating a direct interaction between the compound and the DNA molecule. researchgate.net Molecular docking simulations of other 4H-pyran derivatives have also been employed to understand their interaction within the ATP binding pocket of enzymes like cyclin-dependent kinase 2 (CDK2), which, while not direct DNA binding, represents another mechanism of interfering with cellular processes related to DNA replication and repair. nih.gov Although direct evidence for DNA gyrase inhibition by this compound is not prominently documented, the established ability of the pyran scaffold to interact with DNA suggests a potential avenue for such mechanisms.

Table 1: Research Findings on DNA Interaction Mechanisms of Pyran Derivatives and Related Compounds

| Compound Class | Method | Key Findings | Reference |

|---|---|---|---|

| 4H-Pyran Analogues | General Review | Capable of binding efficiently to the minor groove of double-helical DNA. | researchgate.net |

| 5,5'[oxy-bis(methylene)]bis-2-furfural (OBMF) | Viscosity Measurement & Molecular Docking | Confirmed as a minor groove binder; binds to guanine-cytosine regions. | semanticscholar.org |

| Schiff Base of Pyrazolin-3-one | Electronic Absorption Titration | Increased intensity of spectral bands (~230 and ~260 nm) with increasing DNA concentration, confirming interaction. | researchgate.net |

| 4H-Pyran Derivatives | Molecular Docking | Studied for interaction with the ATP binding pocket of CDK2. | nih.gov |

Cellular uptake and intracellular distribution (pre-clinical cell models)

The biological activity of 5-hydroxy-4H-pyran-4-one derivatives in pre-clinical studies relies on their ability to be absorbed by cells and reach intracellular targets. While detailed pharmacokinetic studies on the cellular uptake and distribution of this compound are limited, the observed biological effects in various cell lines provide strong evidence of their cellular permeability and intracellular action.

One area of significant research is in cancer cell models. For example, a series of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives were synthesized and evaluated for their anti-glioma properties. nih.govnih.gov One particularly potent derivative, compound 4a , demonstrated significant anti-proliferative activity against human glioma cell lines HT1080 and U87. nih.govnih.gov A key finding was that this compound could inhibit the intracellular production of D-2-hydroxyglutarate (D-2HG), an oncometabolite, by 86.3% at a concentration of 1 µM. nih.govnih.gov This strongly suggests that the compound is not only taken up by the glioma cells but also reaches and acts upon its intracellular target, likely a mutated isocitrate dehydrogenase 1 (IDH1) enzyme. nih.gov The same compound also inhibited the colony formation and migration of these cancer cells, further underscoring its intracellular efficacy. nih.govnih.gov

In other research, different 4H-pyran derivatives have been evaluated against HCT-116 human colorectal cancer cells. nih.gov The cytotoxic effects observed in these studies imply that the compounds can cross the cell membrane to induce antiproliferative and apoptotic pathways. nih.gov The mechanism of action for the most promising of these derivatives was linked to the inhibition of cyclin-dependent kinase 2 (CDK2), an intracellular protein crucial for cell cycle regulation. nih.gov

Furthermore, derivatives of kojic acid, which share the 5-hydroxy-4-oxo-4H-pyran core structure, have been studied in immune cells. One such derivative was shown to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells. nih.gov The compound was found to inhibit a series of upstream signaling cascades within the cell, including the nuclear translocation of NF-κB subunits, providing more evidence of successful cellular entry and interaction with intracellular signaling pathways. nih.gov

Computational and Theoretical Studies of 5 Hydroxy 2 Phenyl 4h Pyran 4 One

Molecular docking simulations for ligand-target interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the basis of molecular recognition.

Molecular docking simulations predict how 5-hydroxy-2-phenyl-4H-pyran-4-one and its derivatives fit into the binding site of a protein target. The predictions are based on the ligand's conformation and its interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the amino acid residues of the protein's active site.

For instance, in a study investigating potential inhibitors for acne, the related compound 5-hydroxy-2-phenylchromen-4-one (a flavone) was docked against the main protease of Cutibacterium acnes. The simulations revealed that the ligand fits into the binding pocket of the protease, forming specific interactions with key residues. The pyranone ring and the phenyl group are critical for orienting the molecule within the active site, allowing the hydroxyl groups to act as potential hydrogen bond donors or acceptors. The accuracy of these predictions is enhanced by sophisticated algorithms that explore various possible conformations of the ligand within the binding pocket. ceon.rs

Beyond predicting the binding pose, docking simulations provide a score that estimates the binding affinity between the ligand and the protein. This score, often expressed in kcal/mol, represents the binding free energy, with lower (more negative) values indicating stronger and more stable interactions.

In the study of flavones against acne protease, 5-hydroxy-2-phenylchromen-4-one demonstrated a superior binding affinity compared to standard drugs. ceon.rs The estimated binding affinity is a critical parameter for ranking potential drug candidates in virtual screening campaigns.

Table 1: Binding Affinity of a Related Flavone (B191248) against Acne Protease

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 5-hydroxy-2-phenylchromen-4-one | -8.5 |

| Tetracycline (Standard Drug) | -7.2 |

| Clindamycin (Standard Drug) | -5.9 |

Data sourced from a study on flavones and acne protease. ceon.rs

The binding free energy can also be calculated using more rigorous methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which is often applied to snapshots from molecular dynamics simulations to refine the initial docking scores. nih.gov

Molecular dynamics simulations for conformational analysis and stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational changes and stability of molecules like this compound in a simulated biological environment (e.g., in water or a lipid membrane). nih.govnih.gov

For a molecule such as this compound, MD simulations can reveal:

Conformational Flexibility: The simulation tracks the rotation around single bonds, such as the bond connecting the pyranone ring to the phenyl group, to identify the most stable and frequently occurring three-dimensional shapes (conformations).

Stability of Ligand-Protein Complexes: When a ligand is docked to a protein, MD simulations are used to assess the stability of the predicted binding pose. By simulating the complex over nanoseconds, researchers can observe whether the ligand remains securely in the binding pocket or dissociates. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to quantify stability.

Solvent Interactions: MD simulations explicitly model the interactions between the compound and surrounding water molecules, providing insights into its solubility and how water molecules might mediate its binding to a target protein.

While specific MD simulation studies on this compound are not widely published, the methodology is standard for characterizing potential drug candidates and understanding their dynamic behavior at an atomic level. biorxiv.org

Quantum chemical calculations (e.g., DFT, B3LYP methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. The B3LYP functional is a popular hybrid functional used in DFT that provides a good balance between accuracy and computational cost for organic molecules.

The electronic structure of a molecule determines its reactivity and physical properties. DFT calculations are used to determine key electronic descriptors. For the related compound 5-hydroxy-2-phenylchromen-4-one, DFT calculations using the B3LYP method were performed to understand its reactivity. ceon.rs

Key parameters derived from these analyses include:

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability.

Electronegativity (χ) and Electrophilicity Index (ω): These values predict the molecule's ability to attract electrons and its tendency to act as an electrophile in reactions. ceon.rs

Studies on the parent 4H-pyran-4-one ring suggest a low degree of aromaticity. scite.ai The addition of the hydroxyl and phenyl groups to this core structure significantly influences its electronic properties, which can be precisely quantified through DFT.

Table 2: Calculated Electronic Properties for a Related Flavone

| Parameter | Value |

|---|---|

| HOMO Energy | -0.231 eV |

| LUMO Energy | -0.081 eV |

| Energy Gap (LUMO-HOMO) | 0.150 eV |

| Electronegativity (χ) | 0.156 |

| Electrophilicity Index (ω) | 0.081 |

Data sourced from a DFT/B3LYP study on 5-hydroxy-2-phenylchromen-4-one. ceon.rs

Before calculating other properties, the geometry of the molecule (i.e., its bond lengths, bond angles, and dihedral angles) must be optimized to find its most stable, lowest-energy structure. This process is a standard first step in most computational studies.

For the pyranone core, experimental and computational studies on related molecules like 5-hydroxy-2-methyl-4H-pyran-4-one provide insight into its expected geometry. nih.govresearchgate.net X-ray crystallography and DFT calculations show that the pyranone ring is nearly planar. nih.govresearchgate.net The optimization process refines these parameters to achieve the most accurate representation of the molecule's ground-state geometry.

Table 3: Selected Optimized Geometrical Parameters for the Related Compound 5-Hydroxy-2-methyl-4H-pyran-4-one

| Parameter (Atom numbering based on pyranone ring) | Bond Length (Å) |

|---|---|

| C2=C3 | 1.334 |

| C5=C6 | 1.323 |

| C3-C4 | 1.446 |

| C4-C5 | 1.426 |

| O1-C2 | 1.358 |

| O1-C6 | 1.352 |

Data from crystallographic studies of 5-hydroxy-2-methyl-4H-pyran-4-one, which are expected to be similar for the pyranone core of the phenyl derivative. nih.gov

Spectroscopic property predictions (e.g., NMR, IR)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like 5-hydroxyflavone (B191505). By calculating the electronic structure and vibrational frequencies, researchers can obtain theoretical spectra that complement and help interpret experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's functional groups. For pyranone derivatives, DFT calculations can predict characteristic absorption bands. For instance, in a study on a related 4H-pyran derivative, FT-IR analysis was supported by DFT calculations, which helped assign vibrations for key functional groups like N-H, C≡N, and the ester C=O. bohrium.com For 5-hydroxyflavone, theoretical calculations focus on the vibrational modes of the pyranone ring, the hydroxyl group (-OH), and the carbonyl group (C=O), as well as the phenyl substituent. Studies on 5-hydroxyflavone have used DFT to investigate its chemical and electronic structure, including calculations of vertical optical transitions which are related to its spectroscopic behavior. iaea.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational methods. Theoretical chemical shifts are often calculated and compared with experimental values to confirm molecular structures. For new 4H-pyran derivatives, researchers have demonstrated good agreement between experimental NMR data and theoretical values computed using DFT methods. bohrium.com These calculations provide a basis for assigning specific peaks in the NMR spectrum to individual protons and carbon atoms within the this compound structure.

Below is a representative table illustrating the kind of data generated when comparing experimental and theoretical chemical shifts for a 4H-pyran derivative, demonstrating the utility of this predictive method.

| Atom | Experimental ¹³C Shift (ppm) | Theoretical ¹³C Shift (ppm) | Experimental ¹H Shift (ppm) | Theoretical ¹H Shift (ppm) |

| C2 | 158.3 | 160.2 | - | - |

| C3 | 90.1 | 93.5 | - | - |

| C4 | 35.8 | 37.1 | 4.3 | 4.5 |

| C5 | 58.1 | 60.3 | - | - |

| C6 | 159.2 | 161.1 | - | - |

| NH₂ | - | - | 6.9 | 7.1 |

| CN | 119.8 | 121.5 | - | - |

| This table is illustrative, based on data for a related 4H-pyran derivative to show the application of computational predictions. bohrium.com |

In silico prediction of biological activity spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an online tool used to predict a wide range of biological activities for a given chemical structure. nih.gov This includes pharmacological effects, mechanisms of action, and potential toxicity. The tool functions by comparing the structure of the input molecule against a vast database of known bioactive compounds. nih.gov

For flavonoids, including the this compound scaffold, PASS has been used to screen for potential therapeutic applications. nih.govnih.gov The output is given as a pair of probabilities: Pa (probability to be active) and Pi (probability to be inactive). A higher Pa value suggests a greater likelihood of the compound exhibiting a specific biological activity.

Studies on flavonoids have used PASS to identify probable activities such as antiviral or enzyme inhibitory functions. nih.gov For example, in a study screening phytochemicals against the SARS-CoV-2 main protease, all selected flavonoids were predicted to have inhibitory activity, with Pa values greater than Pi values. nih.gov This type of analysis helps prioritize compounds for further experimental testing.

Table 2: Example of PASS Predictions for a Flavonoid Scaffold

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antiviral | > 0.7 | < 0.1 |

| Enzyme Inhibitor | > 0.6 | < 0.2 |

| Antioxidant | > 0.5 | < 0.1 |

| Anti-inflammatory | > 0.5 | < 0.2 |

This table provides representative data for flavonoid compounds to illustrate the output of a PASS analysis. nih.govnih.gov

Computational assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) profiles

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development. In silico tools can predict these pharmacokinetic parameters, helping to identify candidates with favorable drug-like properties early in the research process. nih.govchemrevlett.comfigshare.com

For flavonoids like this compound, various ADME parameters are commonly predicted. These include:

Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Parameters such as blood-brain barrier (BBB) permeability and plasma protein binding are assessed.

Metabolism: Interaction with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is a key prediction, as inhibition of these enzymes can lead to drug-drug interactions.

Excretion: While less commonly predicted, some models can estimate clearance rates.

Recent studies have evaluated the ADME profiles of various flavonoids, showing that many possess favorable characteristics like good oral bioavailability. nih.govnih.gov For instance, a computational study on thymol-derived derivatives predicted high gastrointestinal absorption and selective inhibition of certain CYP enzymes, indicating a safer therapeutic profile. frontiersin.org

Table 3: Predicted ADME Properties for a Representative Flavonoid

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier (BBB) Permeant | No | Lower risk of central nervous system side effects |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Human Intestinal Absorption | > 90% | High absorption from the gut |

| Ames Toxicity | Non-toxic | Low mutagenic potential |

| hERG I Inhibitor | No | Lower risk of cardiotoxicity |

This table contains representative ADME predictions for flavonoid-type compounds based on multiple studies. nih.govnih.govfrontiersin.org

In silico genotoxicity evaluation methods

Genotoxicity tests are designed to detect compounds that can damage genetic material (DNA), potentially leading to cancer. nih.gov In silico genotoxicity prediction is a crucial screening step, recognized by regulatory guidelines like ICH M7, to identify potentially harmful compounds without resorting to costly and labor-intensive experimental assays. nih.gov

These computational methods typically rely on two main approaches:

Expert Rule-Based Systems: These systems identify structural fragments (structural alerts) within a molecule that are known to be associated with mutagenicity.

Statistical-Based Systems: These approaches use machine learning algorithms and quantitative structure-activity relationships (QSAR) to build predictive models from large datasets of compounds with known genotoxicity. nih.gov

For flavonoids, in silico models are used to predict outcomes of standard genotoxicity tests, most commonly the Ames test for bacterial gene mutation. nih.gov Recent reviews highlight that many flavonoids show favorable profiles in these predictive tests. nih.gov The goal is to flag potentially genotoxic compounds early, ensuring that only safer candidates proceed in the development pipeline. The assessment often results in a simple classification, such as "mutagenic" or "non-mutagenic."

Table 4: Representative In Silico Genotoxicity Predictions

| Prediction Model | Predicted Outcome for Flavonoids |

|---|---|

| Ames Test | Non-mutagenic |

| Carcinogenicity | Non-carcinogenic |

This table shows typical classifications from in silico genotoxicity models for flavonoid compounds. nih.govnih.gov

Advanced Research Methodologies for 5 Hydroxy 2 Phenyl 4h Pyran 4 One Research

Spectroscopic characterization techniques for structural elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 5-hydroxy-2-phenyl-4H-pyran-4-one. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR: ¹H, ¹³C) spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR spectra of this compound and its analogs, the proton on the C3 position of the pyran ring typically appears as a singlet in the range of δ 6.0-6.5 ppm. The protons of the phenyl group at the C2 position exhibit characteristic multiplets in the aromatic region (δ 7.2-8.0 ppm). The hydroxyl proton at the C5 position is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C4) is typically observed in the downfield region of the spectrum, around δ 170-180 ppm. The carbons of the pyran ring (C2, C3, C5, and C6) and the phenyl ring give rise to a series of signals in the δ 100-165 ppm range. The specific chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 5-hydroxy-4H-pyran-4-one Ring System

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~160-165 |

| H3 | ~6.3 (s) | - |

| C3 | - | ~110-115 |

| C4 | - | ~175-180 |

| C5 | - | ~150-155 |

| 5-OH | variable (br s) | - |

| C6 | - | ~140-145 |

Note: These are approximate values and can vary based on the solvent and specific substitution patterns.

Infrared (IR) spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for this compound include a strong, sharp peak for the carbonyl (C=O) stretching vibration of the pyranone ring, typically observed in the region of 1630-1660 cm⁻¹. A broad absorption band in the range of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Additionally, C=C stretching vibrations of the pyran and phenyl rings appear in the 1450-1600 cm⁻¹ region, while C-O stretching vibrations are found between 1000 and 1300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (hydroxyl) | 3200-3500 | Broad, Medium-Strong |

| C=O (pyranone) | 1630-1660 | Strong, Sharp |

| C=C (aromatic/pyran) | 1450-1600 | Medium-Strong |

| C-O (ether/hydroxyl) | 1000-1300 | Medium |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. Electrospray ionization (ESI-MS) is a soft ionization technique often used for flavonoids, which allows for the observation of the intact molecular ion, typically as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the retro-Diels-Alder (RDA) fragmentation is a common pathway for flavonoids, leading to characteristic fragment ions that can help to identify the substitution pattern on the A and B rings.

Chromatographic separation and purification techniques

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures or natural sources, as well as for assessing its purity.

Column chromatography (silica gel)

Column chromatography using silica (B1680970) gel as the stationary phase is a widely employed technique for the purification of this compound. nih.govresearchgate.net This method separates compounds based on their differential adsorption to the silica gel and their solubility in the mobile phase. nih.gov

The selection of an appropriate solvent system (eluent) is crucial for effective separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is often used. Less polar impurities will elute first, followed by the desired compound as the polarity of the mobile phase is increased. The fractions collected from the column are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure product. nih.gov

High-Performance Liquid Chromatography (HPLC) for purity assessment

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive technique for determining the purity of this compound. oup.comnih.govscielo.brsilae.itphytopharmajournal.com Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), is the most common mode for analyzing flavonoids. nih.govscielo.brsilae.it

The compound is detected as it elutes from the column, typically using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic property under a specific set of HPLC conditions. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. This method is also valuable for quantitative analysis. oup.comsilae.it

Table 3: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Flavonoids |

| Hexane |

| Ethyl acetate |

| Acetonitrile |

In vitro biological assay development and validation

In vitro assays are fundamental in the preliminary screening and characterization of the biological effects of this compound derivatives. These assays provide initial data on the compounds' efficacy and mechanism of action in a controlled laboratory setting.

Enzyme activity assays (e.g., spectrophotometric methods)

Spectrophotometric methods are commonly employed to assess the inhibitory effects of this compound derivatives on specific enzymes. These assays measure the change in absorbance of a substrate or product over time, allowing for the determination of enzyme activity. For instance, the antioxidant potential of certain 4H-pyran derivatives has been evaluated by their ability to scavenge DPPH radicals, with the results measured spectrophotometrically. mdpi.comnih.gov In one study, derivatives 4g and 4j demonstrated significant DPPH scavenging activity, with IC50 values comparable to the standard antioxidant BHT. mdpi.comnih.gov Another study reported the reducing power of pyran derivatives, with compounds 4g and 4j showing EC50 values of 0.072 and 0.074 mM, respectively. nih.gov

Derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one have been investigated for their ability to inhibit the production of d-2-hydroxyglutarate (d-2HG), a metabolite implicated in glioma. nih.govnih.gov Compound 4a showed a significant inhibitory effect on intracellular d-2HG production, with an 86.3% reduction at a concentration of 1 µM. nih.gov

The inhibitory effects of 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one derivatives on DNA gyrase have also been assessed using a DNA gyrase supercoiling assay. acibadem.edu.tr

Table 1: Antioxidant Activity of 4H-Pyran Derivatives

| Compound | DPPH Scavenging Activity (% at 1 mg/mL) | DPPH Scavenging IC50 (mM) | Reducing Power EC50 (mM) |

|---|---|---|---|

| 4g | 90.50 | - | 0.072 |

| 4j | 88.00 | - | 0.074 |

| 4l | 70.20 | - | - |

| 4m | 69.00 | - | - |

| 4d | 65.25 | - | - |

| BHT | 95.30 | - | 0.089 |

Cell-based assays for antiproliferative and migratory effects

Cell-based assays are critical for evaluating the potential of this compound derivatives as anticancer agents. These assays measure the ability of the compounds to inhibit cell growth (antiproliferative effects) and movement (antimigratory effects).

The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation. Several studies have utilized this method to determine the antiproliferative activity of various pyran derivatives against different cancer cell lines. nih.govnih.gov For example, a series of 5-hydroxy-2-methyl-4H-pyran-4-one derivatives were tested against human brain glioma HT1080 and U87 cells. nih.gov Compound 4a exhibited the most potent antiproliferative activity with IC50 values of 1.43 µM and 4.6 µM against HT1080 and U87 cells, respectively. nih.govnih.gov

Another study investigated the antiproliferative effects of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives against SW-480 and MCF-7 human cancer cell lines. nih.gov Compounds 4g , 4i , and 4j were identified as the most potent derivatives against both cell lines, with IC50 values ranging from 26.6 to 42.6 µM. nih.gov

The antimigratory effects of these compounds are also evaluated. For instance, compound 4a from the 5-hydroxy-2-methyl-4H-pyran-4-one series demonstrated significant inhibitory effects on the migration of U87 and HT1080 glioma cells, even at a concentration of 1 µM. nih.govnih.gov

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | HT1080 | 1.43 |

| 4a | U87 | 4.6 |

| 4g | SW-480 | 34.6 |

| 4g | MCF-7 | 42.6 |

| 4i | SW-480 | 35.9 |

| 4i | MCF-7 | 34.2 |

| 4j | SW-480 | 38.6 |

| 4j | MCF-7 | 26.6 |

Minimum Inhibitory Concentration (MIC) determination for antimicrobial activity

The antimicrobial potential of this compound derivatives is assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.